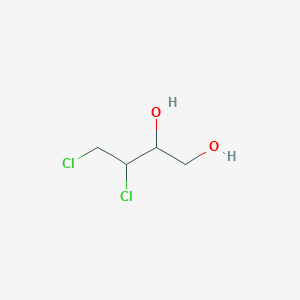
3,4-Dichlorobutane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorobutane-1,2-diol is an organic compound with the molecular formula C4H8Cl2O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has two chlorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobutane-1,2-diol can be synthesized through the chlorination of butane-1,2-diol. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (e.g., aldehydes or ketones) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 3,4-dichlorobutane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in an organic solvent.
Major Products Formed:
Oxidation: Formation of 3,4-dichlorobutanedione.
Reduction: Formation of 3,4-dichlorobutane.
Substitution: Formation of various substituted butane derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of chlorinated diols on biological systems. It may serve as a model compound for studying the metabolism and toxicity of chlorinated organic compounds.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobutane-1,2-diol involves its interaction with molecular targets through its hydroxyl and chlorine functional groups. These interactions can lead to various chemical transformations, such as oxidation, reduction, and substitution reactions. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
2,3-Dichlorobutane: This compound is similar in structure but has the chlorine atoms on different carbon atoms. It also exhibits different stereochemistry and reactivity.
1,4-Dichlorobutane: This compound has chlorine atoms at the terminal positions of the carbon chain, leading to different chemical properties and applications.
Butane-1,2-diol: This compound lacks the chlorine atoms and has different reactivity and applications compared to 3,4-Dichlorobutane-1,2-diol.
Uniqueness: this compound is unique due to the presence of both hydroxyl and chlorine functional groups on adjacent carbon atoms. This unique arrangement allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
64205-83-0 |
|---|---|
Molecular Formula |
C4H8Cl2O2 |
Molecular Weight |
159.01 g/mol |
IUPAC Name |
3,4-dichlorobutane-1,2-diol |
InChI |
InChI=1S/C4H8Cl2O2/c5-1-3(6)4(8)2-7/h3-4,7-8H,1-2H2 |
InChI Key |
LDOQHQCRWONJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CCl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


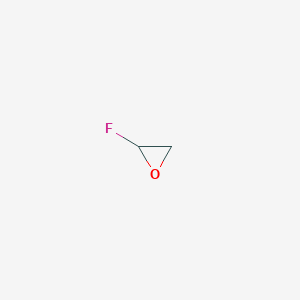
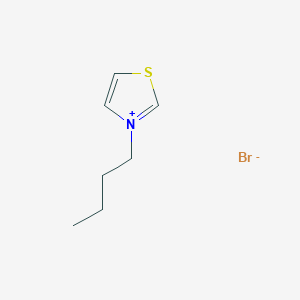


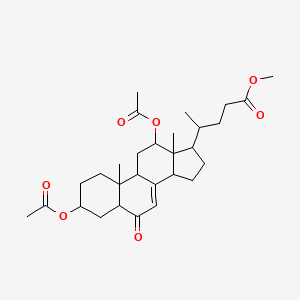

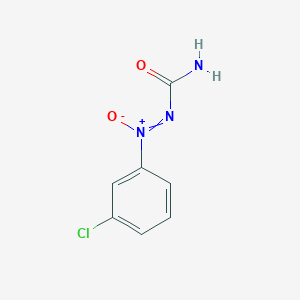

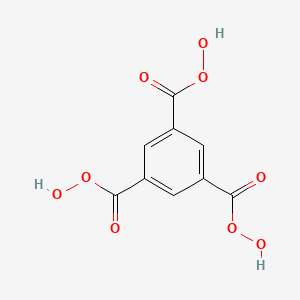
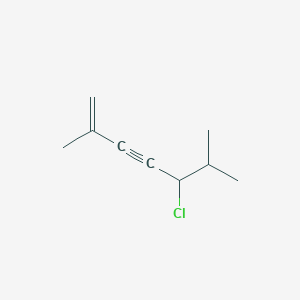


![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
